molecular formula C7H5N2NaO4 B13142395 4-Pyridineaceticacid,3-nitro-,sodiumsalt

4-Pyridineaceticacid,3-nitro-,sodiumsalt

Cat. No.: B13142395
M. Wt: 204.12 g/mol
InChI Key: NMTWFTKPOOQPMJ-UHFFFAOYSA-M
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Description

4-Pyridineaceticacid,3-nitro-,sodiumsalt is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an acetic acid group and a nitro group, with the sodium salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineaceticacid,3-nitro-,sodiumsalt typically involves the nitration of pyridine derivatives. One common method is the direct nitration of pyridine using nitric acid under controlled conditions . The reaction conditions must be carefully managed to avoid over-nitration and to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridineaceticacid,3-nitro-,sodiumsalt can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.

Major Products Formed

    Oxidation: Formation of nitro-pyridine derivatives with higher oxidation states.

    Reduction: Formation of 4-pyridineaceticacid,3-amino-,sodiumsalt.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

4-Pyridineaceticacid,3-nitro-,sodiumsalt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridineaceticacid,3-nitro-,sodiumsalt depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the acetic acid group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridineaceticacid,3-amino-,sodiumsalt: Similar structure but with an amino group instead of a nitro group.

    4-Pyridinecarboxylicacid,3-nitro-,sodiumsalt: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

4-Pyridineaceticacid,3-nitro-,sodiumsalt is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H5N2NaO4

Molecular Weight

204.12 g/mol

IUPAC Name

sodium;2-(3-nitropyridin-4-yl)acetate

InChI

InChI=1S/C7H6N2O4.Na/c10-7(11)3-5-1-2-8-4-6(5)9(12)13;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1

InChI Key

NMTWFTKPOOQPMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC(=C1CC(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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